molecular formula C21H22N2O5 B6497497 7,8-dihydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one CAS No. 902305-77-5

7,8-dihydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one

Cat. No. B6497497
CAS RN: 902305-77-5
M. Wt: 382.4 g/mol
InChI Key: QABQQWHRZHTIOC-UHFFFAOYSA-N
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Description

The compound “7,8-dihydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one” is a complex organic molecule . It is a derivative of hydroxycoumarin .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 284.263 and a density of 1.4±0.1 g/cm3 . It has a boiling point of 521.6±50.0 °C at 760 mmHg . The exact mass is 284.068481 and it has a LogP of 3.51 .

Scientific Research Applications

7,8-DHP-4-MeOPP has been studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. In addition, 7,8-DHP-4-MeOPP has been studied for its potential to inhibit the growth of bacteria and fungi, as well as its ability to reduce the toxicity of certain drugs.

Mechanism of Action

7,8-DHP-4-MeOPP has been shown to act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. In addition, 7,8-DHP-4-MeOPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
7,8-DHP-4-MeOPP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, decrease inflammation, and inhibit the growth of cancer cells. In addition, 7,8-DHP-4-MeOPP has been shown to reduce the toxicity of certain drugs, such as doxorubicin, and inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The synthesis of 7,8-DHP-4-MeOPP is relatively simple and can be performed in high yields. In addition, the compound is stable and can be stored for long periods of time. However, the compound is relatively expensive and there is limited availability of the raw materials needed for its synthesis.

Future Directions

The potential therapeutic applications of 7,8-DHP-4-MeOPP are numerous and exciting. Future research should focus on further exploring the compound’s potential as an antioxidant, anti-inflammatory, and anticancer agent. In addition, further studies should be conducted to investigate the compound’s ability to inhibit the growth of bacteria and fungi, as well as its ability to reduce the toxicity of certain drugs. Finally, research should be conducted to identify new synthesis methods for 7,8-DHP-4-MeOPP that are more cost-effective and efficient.

Synthesis Methods

7,8-DHP-4-MeOPP is synthesized from 4-hydroxy-2-methoxybenzaldehyde and 1-methyl-4-(2-methoxyphenyl)piperazine. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is isolated by column chromatography. The synthesis method is relatively simple and has been used to produce 7,8-DHP-4-MeOPP in high yields.

properties

IUPAC Name

7,8-dihydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-27-18-5-3-2-4-16(18)23-10-8-22(9-11-23)13-14-12-19(25)28-21-15(14)6-7-17(24)20(21)26/h2-7,12,24,26H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABQQWHRZHTIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)OC4=C3C=CC(=C4O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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